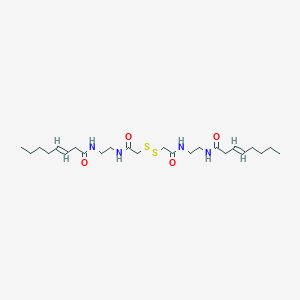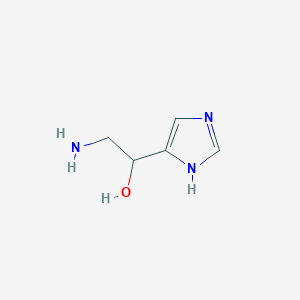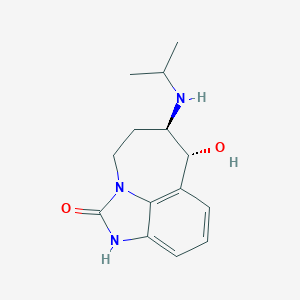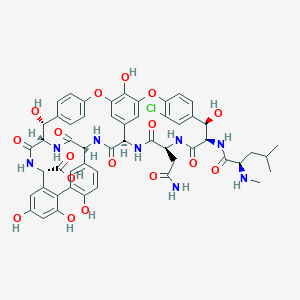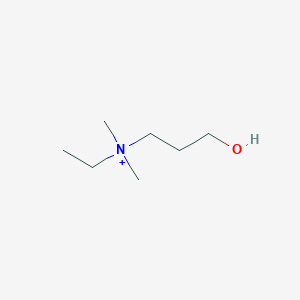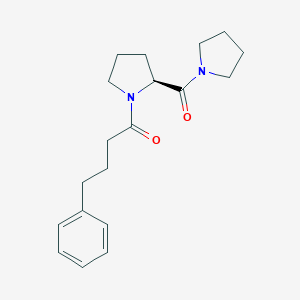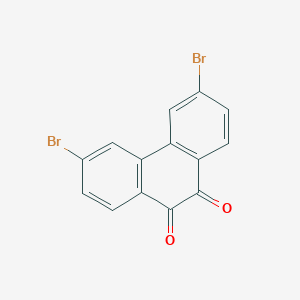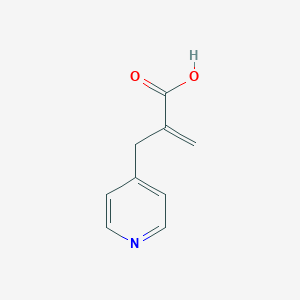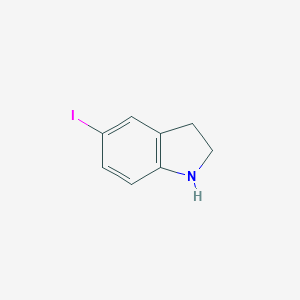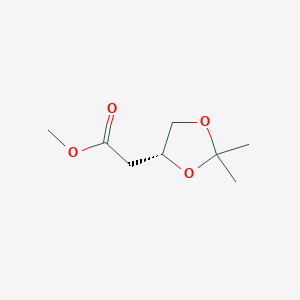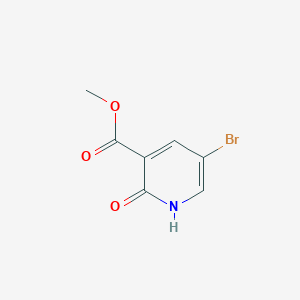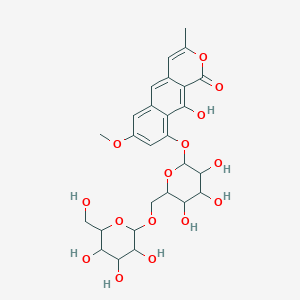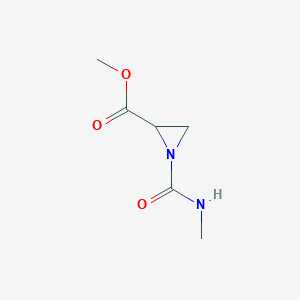
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate, also known as MCA, is a synthetic compound that has gained attention in the field of chemical research due to its unique properties and potential applications. MCA is a highly reactive molecule that can be easily modified to produce a wide range of derivatives, making it an attractive candidate for use in various chemical reactions.
Wirkmechanismus
The mechanism of action for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is not fully understood, but it is believed to act as a reactive electrophile due to the presence of the aziridine ring. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can react with a variety of nucleophiles, including amino acids, thiols, and alcohols, leading to the formation of covalent adducts. These adducts can then be used as probes for studying enzyme activity or as building blocks for chemical synthesis.
Biochemische Und Physiologische Effekte
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity and the induction of DNA damage. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to inhibit the activity of carboxypeptidase A and chymotrypsin, two enzymes involved in protein digestion. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been shown to induce DNA damage in human cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate in lab experiments is its versatility. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a useful tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be used as a probe for studying enzyme activity in real-time, allowing researchers to gain insights into enzyme function. However, one limitation of using Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is its reactivity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate is a highly reactive molecule that can react with a variety of nucleophiles, making it difficult to control in some experiments.
Zukünftige Richtungen
There are many potential future directions for Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate research. One area of interest is the development of new derivatives of Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate for use in chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a tool for studying enzyme activity in more complex systems, such as in vivo. Finally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate could be used as a potential therapeutic agent for the treatment of diseases such as cancer, where it could be used to induce DNA damage in cancer cells.
Synthesemethoden
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be synthesized through a simple reaction between methyl isocyanate and aziridine-2-carboxylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and yields Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate as a white crystalline solid. The purity and yield of the product can be improved by using different reaction conditions, such as changing the temperature, solvent, or reaction time.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for chemical reactions, and as a probe for studying enzyme activity. Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate can be easily modified to produce a wide range of derivatives, making it a versatile tool for chemical synthesis. Additionally, Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate has been used as a substrate for enzymes such as carboxypeptidase A and chymotrypsin, allowing researchers to study enzyme activity in real-time.
Eigenschaften
CAS-Nummer |
123620-70-2 |
|---|---|
Produktname |
Methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
methyl 1-(methylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H10N2O3/c1-7-6(10)8-3-4(8)5(9)11-2/h4H,3H2,1-2H3,(H,7,10) |
InChI-Schlüssel |
VHBJVWJOXLJVDY-UHFFFAOYSA-N |
SMILES |
CNC(=O)N1CC1C(=O)OC |
Kanonische SMILES |
CNC(=O)N1CC1C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,1-[(methylamino)carbonyl]-,methylester,(1R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Phenanthro[9,10-d]imidazole](/img/structure/B38602.png)
